5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
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Overview
Description
5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dimethyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the oxolan and benzodioxole rings .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Ethanol, dioxane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may interact with enzymes or receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features.
Dimethoxyamphetamine: A compound with methoxy groups at similar positions.
Uniqueness
5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDOSKNXLVXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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